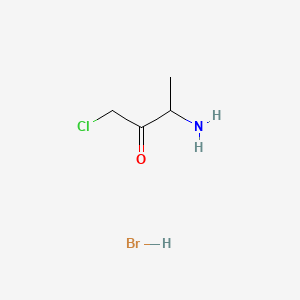
Alanine chloromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine chloromethyl ketone is a synthetic compound known for its role as an irreversible inhibitor of serine proteases. It is a derivative of alanine, an amino acid, and contains a chloromethyl ketone group, which is highly reactive. This compound is widely used in biochemical research to study enzyme mechanisms and to inhibit specific proteases in various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alanine chloromethyl ketone can be synthesized through several methods. One common approach involves the reaction of alanine with chloromethyl ketone derivatives under controlled conditions. The synthesis typically requires the use of protective groups to prevent unwanted side reactions and to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Alanine chloromethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The ketone group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Alanine chloromethyl ketone has a wide range of applications in scientific research:
Wirkmechanismus
Alanine chloromethyl ketone exerts its effects by irreversibly inhibiting serine proteases. The chloromethyl ketone group reacts with the active site serine residue of the protease, forming a covalent bond and inactivating the enzyme. This mechanism involves the formation of a tetrahedral intermediate, which is stabilized by the enzyme’s active site, leading to the irreversible inhibition of the protease .
Vergleich Mit ähnlichen Verbindungen
Phenylalanine chloromethyl ketone: Another protease inhibitor with a similar mechanism of action but different specificity.
Leucine chloromethyl ketone: Used to inhibit different proteases and has distinct chemical properties compared to this compound.
Methionine chloromethyl ketone: Also an irreversible inhibitor of proteases, with unique applications in biochemical research.
Uniqueness: this compound is unique due to its specific reactivity with certain serine proteases and its ability to form stable covalent bonds with the enzyme’s active site. This specificity makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing targeted inhibitors .
Eigenschaften
CAS-Nummer |
41036-44-6 |
|---|---|
Molekularformel |
C4H9BrClNO |
Molekulargewicht |
202.48 g/mol |
IUPAC-Name |
3-amino-1-chlorobutan-2-one;hydrobromide |
InChI |
InChI=1S/C4H8ClNO.BrH/c1-3(6)4(7)2-5;/h3H,2,6H2,1H3;1H |
InChI-Schlüssel |
DECZNWLQSCKYEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)CCl)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)

![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)

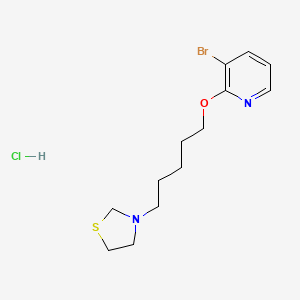

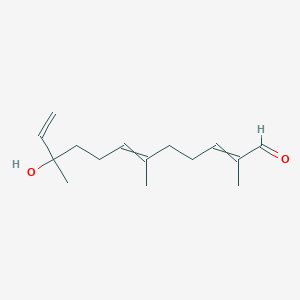

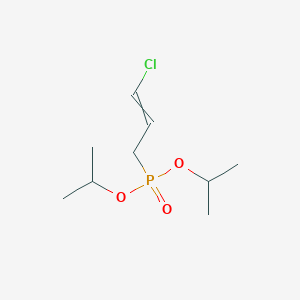
![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
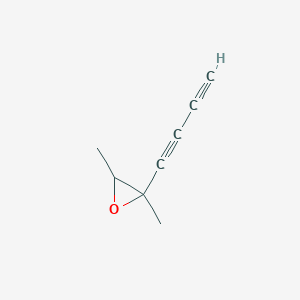
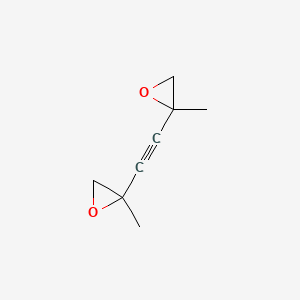
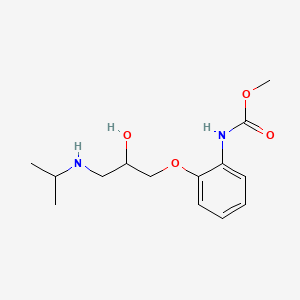
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
